
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a synthetic organic compound characterized by its unique trifluoromethyl group and dihydroxy functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide typically involves multi-step organic reactions. One possible route could start with the preparation of a suitable precursor, such as a trifluoromethyl ketone, followed by diethylation and subsequent hydroxylation. The reaction conditions may include the use of strong bases, oxidizing agents, and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time would be critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups could yield trifluoromethyl ketones, while reduction could produce diethyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules. Its trifluoromethyl group may impart unique properties that are useful in drug design and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes. Its unique properties may make it suitable for applications in coatings, adhesives, or electronic materials.
Mechanism of Action
The mechanism of action of (3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity or alter its metabolic stability, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4S)-N-(diphenylmethyl)-2-fluoro-4-hydroxy-3-{[(4-methylbenzene)sulfonyl]methyl}-2-(trifluoromethyl)pentanamide
- Other trifluoromethyl-substituted amides and alcohols
Uniqueness
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is unique due to its specific stereochemistry and combination of functional groups. The presence of both diethyl and dihydroxy groups, along with the trifluoromethyl moiety, distinguishes it from other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1212336-37-2 |
|---|---|
Molecular Formula |
C10H18F3NO3 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
(3S)-N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |
InChI |
InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3/t9-/m0/s1 |
InChI Key |
ZIMSRHJHTLIYPK-VIFPVBQESA-N |
Isomeric SMILES |
CCN(CC)C(=O)C[C@@](CCO)(C(F)(F)F)O |
Canonical SMILES |
CCN(CC)C(=O)CC(CCO)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


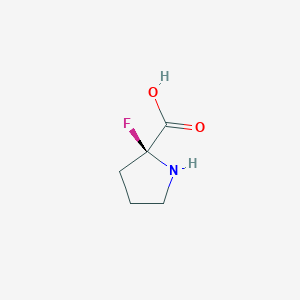
![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)
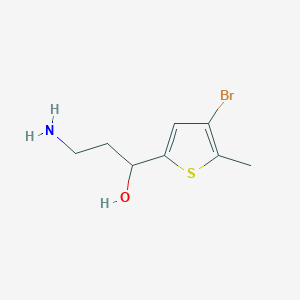
![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)

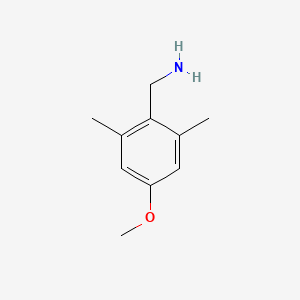
![endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)

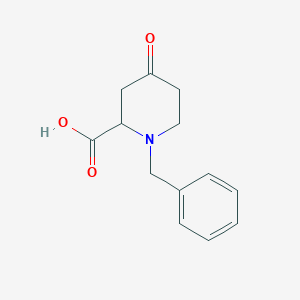

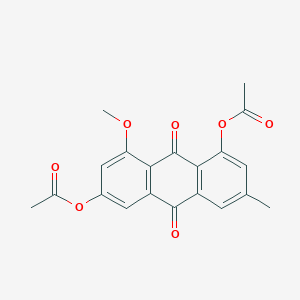

![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)
